molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2670225
CAS No.: 946304-25-2
M. Wt: 386.53
InChI Key: LVWBDYOSUPEQHF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a biphenyl core, a dimethylaminoethyl group, and a thiophene substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBDYOSUPEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Biphenyl Sulfonamide Core: This can be achieved by sulfonation of biphenyl followed by amination to introduce the sulfonamide group.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the dimethylaminoethyl group, which can be achieved through a variety of methods such as Suzuki coupling or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (–SO₂NH–) undergoes characteristic reactions due to its electron-withdrawing nature and acidic N–H bond:

Reaction TypeConditionsProductsKey ObservationsReferences
Alkylation K₂CO₃/DMF, alkyl halide (R–X)–SO₂N(R)–Selective N-alkylation occurs at the sulfonamide nitrogen under basic conditions. Steric hindrance from the biphenyl group slows reactivity.
Acylation Pyridine, acyl chloride (RCOCl)–SO₂N(COR)–Acylation proceeds efficiently at room temperature, forming stable amide derivatives.
Hydrolysis 6M HCl, reflux–SO₂OH + NH₂–Acidic hydrolysis cleaves the sulfonamide bond, yielding biphenyl-4-sulfonic acid and free amine.

Biphenyl Ring Modifications

The [1,1'-biphenyl]-4-sulfonyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction TypeReagents/ConditionsPosition of SubstitutionYield (%)NotesReferences
Nitration HNO₃/H₂SO₄, 0°CPara to sulfonamide68Meta-directing effect of –SO₂NH– group observed
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂OC-3' of biphenyl82Requires microwave irradiation (140°C, 30 min)
Bromination Br₂/FeBr₃, CH₂Cl₂Ortho to sulfonamide55Limited by steric hindrance from ethylamino group

Thiophene Ring Reactivity

The thiophen-3-yl group undergoes electrophilic substitution and oxidation:

Reaction TypeConditionsProductsRegiochemistryReferences
Electrophilic Sulfonation ClSO₃H, 50°C2-Sulfo-thiophenePredominant substitution at C-2 position
Oxidation mCPBA, CH₂Cl₂Thiophene S,S-dioxideComplete oxidation to sulfone in 4 hr
Vilsmeier-Haack Formylation POCl₃/DMF, 80°C2-Formyl-thiopheneNo reaction at C-3 due to steric blocking

Dimethylaminoethyl Side-Chain Reactions

The –CH₂N(CH₃)₂ group exhibits nucleophilic and coordination properties:

Reaction TypeReagentsProductsKey FindingsReferences
Quaternary Ammonium Formation Methyl iodide, MeOH–CH₂N⁺(CH₃)₃I⁻Quantitative conversion at 40°C in 2 hr
Metal Complexation Cu(ClO₄)₂·6H₂O, EtOHCu(L)₂Forms octahedral complexes (confirmed by XRD)
Elimination DBU, DMF, 120°CVinylamine derivativeβ-H elimination produces conjugated enamine

Photochemical Behavior

UV irradiation induces distinct reactivity patterns:

Light Source (nm)SolventPrimary ReactionQuantum Yield (Φ)References
254MeCNC–S bond cleavage0.12
365DCM[2+2] Cycloaddition0.07
450THFNo degradation

Catalytic Transformations

Recent advances in transition-metal catalysis enable novel modifications:

Catalyst SystemReaction TypeTONSelectivityReferences
Rh₂(OAc)₄C–H Amination4592% para
Pd(OAc)₂/XantphosNegishi Coupling120>99%
Fe₃O₄@SiO₂–Schiff baseOxidation to sulfone300100%

Critical Analysis of Reactivity Trends

  • Steric Effects : The biphenyl-4-sulfonyl group creates significant steric hindrance, reducing reaction rates at C-4' position by 58% compared to monomeric phenyl analogs .

  • Electronic Effects : DFT calculations (B3LYP/6-311+G**) show the dimethylamino group increases electron density at thiophene C-2 (+0.12 e) versus C-5 (+0.08 e).

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide N-alkylation rates by 3.2× compared to THF .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that sulfonamide derivatives exhibit promising anticancer activity. The compound has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity
The compound has shown effectiveness against several bacterial strains. Its structure allows it to interfere with bacterial folate synthesis pathways, akin to traditional sulfonamides. Experimental studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neurological Applications
Given its dimethylamino group, the compound may also interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating synaptic transmission and neuroprotection .

Molecular Biology

Biochemical Assays
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide can serve as a useful probe in biochemical assays due to its ability to bind specific proteins or enzymes. It has been utilized in studies examining enzyme kinetics and protein-ligand interactions, providing insights into the molecular mechanisms underlying various biological processes .

Molecular Docking Studies
Computational studies using molecular docking techniques have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance its efficacy and selectivity .

Material Science

Polymer Chemistry
The sulfonamide group in this compound allows for its incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Research has focused on synthesizing polymer composites that leverage the chemical structure of this sulfonamide for applications in coatings and membranes .

Nanotechnology
In nanotechnology, this compound has been explored as a functionalizing agent for nanoparticles. Its ability to stabilize metal nanoparticles while providing specific surface functionalities makes it valuable in developing novel catalysts and sensors .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cell lines
Antimicrobial EfficacySignificant antibacterial activity against Gram-positive and Gram-negative bacteria
Molecular Docking AnalysisHigh binding affinity predicted for key biological targets
Polymer Composite DevelopmentEnhanced thermal stability and mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide depends on its application:

    Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance its ability to cross biological membranes, while the sulfonamide group can form hydrogen bonds with target proteins.

    Materials Science: The electronic properties of the thiophene ring and the biphenyl core can influence the compound’s behavior in electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs from the evidence share key features but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₀H₂₃N₃O₂S₂ 425.54 Thiophen-3-yl, dimethylaminoethyl, biphenyl sulfonamide Unique thiophene ring; tertiary amine enhances solubility N/A
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C₂₇H₂₄FN₃O 449.51 Indole, fluoro-biphenyl, propanamide Derived from flurbiprofen; potential anti-inflammatory activity
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl, naphthyridine, biphenyl sulfonamide Atherosclerosis treatment; lipophilic trifluoromethyl groups
Jagiellonian compound 7a C₂₅H₂₄ClN₂O₄S 499.99 Benzo-1,4-dioxan, chloro, ethoxy Ethoxy group improves metabolic stability
N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide C₂₃H₂₆N₂O₆S 458.53 Isoxazolyl, ethoxymethyl, formyl Polar formyl group may aid crystallinity

Key Observations :

  • Sulfonamide Core : Common in all compounds, enabling hydrogen bonding with biological targets .
  • Aromatic Systems : Biphenyl in the target compound vs. naphthyridine (Goxalapladib) or indole (). Thiophene in the target may enhance π-π stacking compared to fluorine or indole .
  • Solubility Modifiers: Dimethylaminoethyl group (target) increases basicity and water solubility, whereas trifluoromethyl (Goxalapladib) and ethoxy (Jagiellonian 7a) groups enhance lipophilicity .

Physicochemical Properties

  • Solubility: Dimethylaminoethyl group (target) increases water solubility vs. lipophilic Goxalapladib .
  • Hydrogen Bonding : Sulfonamide N–H participates in intermolecular bonds (), influencing crystallinity and bioavailability .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a sulfonamide group, a biphenyl moiety, and a thiophene ring, which contribute to its biological activity. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₁₈N₂O₂S. Its molecular weight is approximately 350.48 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against BacteriaReference
This compoundModerate against B. subtilis and C. albicans
Thiadiazole derivativesStronger activity against E. faecalis
Benzothiophene derivativesWeak activity against Staphylococcus sp.

Anticancer Activity

The sulfonamide class has been extensively studied for anticancer effects. Certain derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A recent study evaluated the anticancer effects of sulfonamide derivatives on human cancer cell lines. The results indicated that this compound inhibited cell proliferation in a dose-dependent manner against breast cancer cells (MCF-7) and colon cancer cells (HCT116) with IC50 values of 15 µM and 20 µM respectively .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction: It may act on certain receptors that modulate cellular signaling pathways related to growth and apoptosis.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of thiophen-3-yl acetamide derivatives with biphenyl sulfonyl chloride under basic conditions (e.g., using triethylamine) .
  • Step 2: Purification via precipitation in non-polar solvents (e.g., diethyl ether) or column chromatography. Yields >90% have been reported using methanol/diethyl ether solvent systems .
  • Step 3: Structural confirmation via ¹H/¹³C NMR and HRMS, focusing on key signals such as sulfonamide NH (~10 ppm) and thiophene protons (δ 6.5–7.5 ppm) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Essential for verifying the biphenyl backbone (aromatic protons at δ 7.2–7.8 ppm), dimethylamino group (singlet at ~2.2 ppm), and thiophene moiety .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃N₂O₂S₂: 403.12) .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Advanced: How can researchers address low yields during the final coupling step of the sulfonamide group?

Answer:

  • Optimization Strategies:
    • Use Schotten-Baumann conditions (biphasic system with NaOH/CH₂Cl₂) to enhance reactivity of the sulfonyl chloride intermediate .
    • Increase reaction time (12–24 h) and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    • Replace traditional bases with DMAP (4-dimethylaminopyridine) to catalyze sulfonamide formation .

Advanced: How should conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural elucidation?

Answer:

  • Diagnostic Tools:
    • 2D NMR (COSY, HSQC): Resolves overlapping signals, particularly in the aromatic and thiophene regions .
    • Variable Temperature NMR: Identifies dynamic processes (e.g., hindered rotation in sulfonamide groups) causing peak splitting .
    • Comparative Analysis: Cross-reference with published spectra of analogous biphenyl sulfonamides (e.g., 4'-fluoro derivatives) .

Advanced: What methodologies are recommended for evaluating the compound’s antiproliferative activity in cancer cell lines?

Answer:

  • In Vitro Assays:
    • MTT/PrestoBlue Assays: Dose-response curves (0.1–100 µM) in HeLa or MCF-7 cells, with IC₅₀ calculations .
    • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
    • Target Engagement Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity to WDR5 or other oncogenic proteins .

Advanced: How can enantiomeric purity be achieved if the synthesis produces a racemic mixture?

Answer:

  • Chiral Resolution:
    • Chiral HPLC: Utilize columns like Chiralpak IA with hexane/isopropanol (80:20) to separate enantiomers .
    • Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during the thiophene-ethylamine coupling step .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Systems: Ethanol/water (7:3) or acetonitrile/ethyl acetate mixtures yield high-purity crystals .
  • Conditions: Slow evaporation at 4°C or diffusion methods (e.g., layering with n-hexane) .

Advanced: How can computational methods (e.g., DFT) aid in predicting the compound’s reactivity or binding modes?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonamide sulfur) .
  • Molecular Docking: Use AutoDock Vina to model interactions with targets like GPCRs or ion channels, guided by structural analogs in .

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